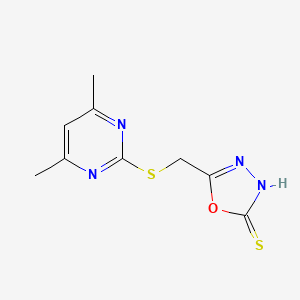

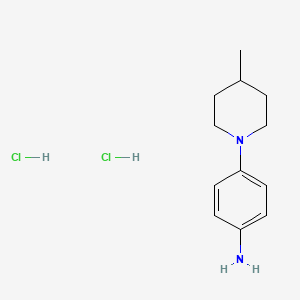

![molecular formula C12H19NO5 B2759701 (2S,3R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxybutanoic acid CAS No. 1057326-61-0](/img/structure/B2759701.png)

(2S,3R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxybutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxybutanoic acid is a chemical compound that belongs to the class of amino acids. It is also known as MPB-PEA or N-[(2S,3R)-3-(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-yn-1-yloxy)butyramide. This compound has attracted the attention of researchers due to its potential applications in scientific research.

科学的研究の応用

Spectroscopic Applications and Complexation Studies

Vanadate complexes with α-hydroxycarboxylic acids, demonstrating the utility of NMR spectroscopy in studying complexation reactions. The research highlights how similar ligands, including α-hydroxyisobutyric acid, participate in forming complexes with specific stoichiometries and suggests implications for understanding vanadium's role in biological processes like nitrogen fixation (Tracey, 2003).

Synthetic Pathways and Intermediate Synthesis

The stereocontrolled synthesis of (2R,3S)-2-Methylisocitrate showcases the compound's role as an intermediate in the methylcitrate cycle, crucial for the oxidation of propanoate to pyruvate in bacteria and fungi. This synthesis path reveals the chemical's importance in understanding and manipulating metabolic pathways (Darley et al., 2003).

Catalytic and Enzymatic Reactions

In the context of catalysis and enzymatic reactions, the study of renin inhibitors and the design of angiotensinogen transition-state analogues incorporating complex acids demonstrates the compound's potential in medical research, particularly in designing inhibitors for specific enzymes involved in blood pressure regulation (Thaisrivongs et al., 1987).

Oxidation Mechanisms and Chemical Transformations

Investigations into the oxidative cleavage of CC triple bonds in acetylenic hydrocarbons reveal α-dicarbonyl compounds as intermediates. This study provides valuable insights into oxidation mechanisms and the formation of complex organic compounds, illustrating the broader relevance of similar chemical structures in understanding organic reactions (Rao & Pritzkow, 1987).

Microbial and Biochemical Transformations

The microbial oxidation of 2-methylpropane-1,3-diol, leading to the formation of β-hydroxyisobutyric acid, underscores the potential of microbial systems to selectively oxidize compounds, offering pathways for producing optically pure substances and understanding microbial metabolism (Ohta & Tetsukawa, 1979).

特性

IUPAC Name |

(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-6-7-17-8(2)9(10(14)15)13-11(16)18-12(3,4)5/h1,8-9H,7H2,2-5H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPBXKJWPNSXPN-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Propane-2-sulfonyl)phenyl]boronic acid](/img/structure/B2759618.png)

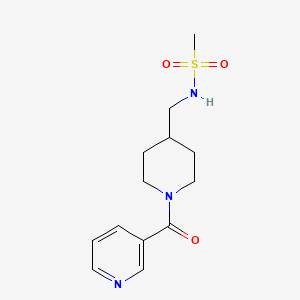

![N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2759622.png)

![N'-[(1-Thiophen-3-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2759628.png)

![Ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2759632.png)

![[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol](/img/structure/B2759633.png)

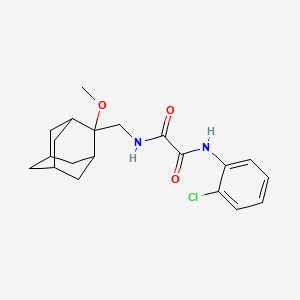

![N-(2,3-dimethoxy-2-methylpropyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2759634.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(o-tolyl)urea](/img/structure/B2759635.png)

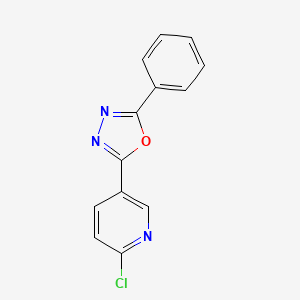

![N-(5-chloro-2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2759640.png)